2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
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Overview
Description
2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that features both bromine and chlorine substituents on a triazolo-pyridazine scaffold
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Related compounds have shown significant inhibitory activity against cdk2 . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, affecting the proliferation of cancer cells .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridazine with sodium azide, followed by bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted triazolo-pyridazine derivative .
Scientific Research Applications
2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: This compound lacks the bromine substituent but shares a similar triazolo-pyridazine core.
3-bromo-6-chloroimidazo[1,2-b]pyridazine: This compound features an imidazo ring fused to the pyridazine core, offering different electronic properties and reactivity.
Uniqueness
2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-8-4-2-1-3(7)9-11(4)10-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGTYXQNLVJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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